6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
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Overview
Description
6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a methoxy group, a methylbenzoyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Addition of the Methylbenzoyl Group: The methylbenzoyl group is added through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with morpholine in the presence of a suitable base.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Morpholine replacement using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-(4-chlorobenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
- 6-Methoxy-3-(4-fluorobenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
- 6-Methoxy-3-(4-nitrobenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
Uniqueness
6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is unique due to the presence of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity to molecular targets, photophysical properties, and overall efficacy in various applications.
Properties
IUPAC Name |
(6-methoxy-4-morpholin-4-ylquinolin-3-yl)-(4-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3.ClH/c1-15-3-5-16(6-4-15)22(25)19-14-23-20-8-7-17(26-2)13-18(20)21(19)24-9-11-27-12-10-24;/h3-8,13-14H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOBOCVILYZNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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